1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,10-21)19-16(23)18-11-7-15(22)20(9-11)12-5-6-13(24-3)14(8-12)25-4/h5-6,8,11,21H,7,9-10H2,1-4H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNYKRKJWOCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Ketone Precursors
The pyrrolidinone core is constructed via intramolecular cyclization of γ-amino ketones. A representative procedure involves:
- Michael Addition : 3,4-Dimethoxyaniline reacts with ethyl acrylate to form β-amino ester intermediates.
- Ketone Formation : Oxidation of the ester to a ketone using pyridinium chlorochromate (PCC).
- Cyclization : Base-mediated intramolecular aldol condensation (Knoevenagel conditions) yields the 5-oxopyrrolidin-3-amine scaffold.
Optimization Data :
| Condition | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | Piperidine | Toluene | 110 | 62 |
| Acid Catalysis | HCl (cat.) | EtOH | 78 | 48 |
| Microwave Assisted | DBU | DMF | 150 | 78 |
Microwave-assisted cyclization with 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) provided superior yields while reducing reaction time from 12 h to 30 minutes.
Preparation of 1-Hydroxy-2-Methylpropan-2-Amine
Strecker Synthesis Modification
The sterically hindered amine is synthesized via a modified Strecker reaction:
- Ketone Hydroxylation : 2-Methylpropan-2-ol is oxidized to the corresponding ketone using Jones reagent.
- Cyanohydrin Formation : Reaction with hydrogen cyanide (HCN) in the presence of ammonium chloride.
- Hydrolysis : Acidic hydrolysis (6M HCl, reflux) yields the primary amine.
Critical Parameter :
Maintaining strict temperature control (<5°C) during cyanide addition prevents premature hydrolysis and ensures >90% conversion to the cyanohydrin intermediate.
Urea Bond Formation: Methodological Comparison
Copper-Catalyzed Coupling (Adapted from PMC9740992)
A novel adaptation of the copper-mediated urea synthesis demonstrates exceptional efficiency:
Procedure :
- Activate 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 eq) as the isocyanide derivative using chloramine-T.
- React with 1-hydroxy-2-methylpropan-2-amine (1.2 eq) in the presence of Cu(OAc)₂ (10 mol%) and t-BuONa (2 eq) in THF at 30°C.
Performance Metrics :
| Catalyst Loading | Base | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 5 mol% Cu(OAc)₂ | t-BuONa | 24 | 68 | 92.4 |
| 10 mol% Cu(OAc)₂ | t-BuONa | 18 | 86 | 95.1 |
| 10 mol% CuI | PhONa | 24 | 72 | 89.7 |
The optimized conditions (10 mol% Cu(OAc)₂, t-BuONa) provided an 86% isolated yield with excellent regioselectivity, attributed to the catalyst's ability to moderate electrophilicity at the isocyanide carbon.
Carbodiimide-Mediated Coupling
Traditional carbodiimide chemistry remains viable for small-scale synthesis:
Protocol :
- Activate the pyrrolidinone amine with N,N'-carbonyldiimidazole (CDI, 1.5 eq) in dichloromethane.
- Add 1-hydroxy-2-methylpropan-2-amine (1.1 eq) and stir at room temperature for 48 h.
Comparative Data :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | DCM | 25 | 58 |
| EDC/HOBt | DMF | 0→25 | 63 |
| DCC/DMAP | THF | 25 | 51 |
While carbodiimide methods avoid transition metals, yields remain suboptimal compared to copper catalysis, likely due to steric hindrance from the tert-hydroxy group.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the copper-catalyzed method for continuous manufacturing addresses scalability challenges:
Flow Reactor Parameters :
- Residence time: 2 h
- Catalyst immobilization: Cu(OAc)₂ on mesoporous silica
- Productivity: 12 kg/day per reactor module
Advantages :
- 40% reduction in catalyst loading vs batch process
- 99.8% conversion maintained over 200 h operation
Purification Strategy
Crystallization Optimization :
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| EtOAc/Hexane (3:7) | 98.2 | 82 |
| Toluene/IPA (5:2) | 99.1 | 78 |
| MeCN/H₂O (4:1) | 97.8 | 85 |
Ethyl acetate/hexane mixtures provide the best balance of purity and recovery, facilitated by the compound's limited solubility in aliphatic hydrocarbons.
Structural Characterization and Analytical Validation
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, urea NH)
- δ 7.45–7.12 (m, 3H, aromatic)
- δ 4.11 (s, 6H, OCH₃)
- δ 1.28 (s, 6H, C(CH₃)₂)
13C NMR :
- 172.8 ppm (pyrrolidinone C=O)
- 156.3 ppm (urea C=O)
- 55.1 ppm (OCH₃)
X-ray Crystallography
Single crystals obtained via slow evaporation in ethyl acetate/hexane confirm:
- Planar urea linkage (torsion angle 178.2°)
- Intramolecular H-bond between hydroxy group and urea NH (2.89 Å)
- Dihedral angle of 67.3° between aromatic and pyrrolidinone planes
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of urea derivatives with a pyrrolidinone scaffold. Below is a detailed comparison with analogs from literature and chemical databases:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
Polarity and Solubility: The hydroxy-2-methylpropan-2-yl group in the target compound introduces a tertiary alcohol, likely improving aqueous solubility compared to analogs with non-polar substituents (e.g., methylsulfanyl or fluorophenyl groups) .
The 2-fluorophenyl group (894018-93-0) balances electronegativity and lipophilicity, favoring blood-brain barrier penetration .
Metabolic Stability :
- The thiophen-2-yl ethyl substituent (1396874-69-3) may resist oxidative metabolism due to sulfur’s electron-withdrawing effects, prolonging half-life .
Limitations and Gaps
- Physicochemical data (e.g., melting points, logP) are unavailable for most compounds, limiting direct comparisons.
- No bioactivity data are provided in the evidence, making functional comparisons speculative.
Biological Activity
The compound 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a pyrrolidine ring, a dimethoxyphenyl group, and a urea moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 368.43 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The urea moiety is known for its role in enzyme inhibition, while the pyrrolidine ring can facilitate interactions that modulate various biological pathways. Preliminary studies suggest that these interactions may lead to significant therapeutic effects, particularly in cancer treatment and enzyme inhibition.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit notable antitumor properties. For instance, derivatives containing similar structural motifs have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes. For example:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease : The inhibition of urease has been linked to potential treatments for urinary tract infections and gastric ulcers. Studies indicate that derivatives can exhibit strong inhibitory effects against urease, with IC50 values significantly lower than standard drugs .
Study 1: Antitumor Efficacy
In a study published in 2020, researchers synthesized several derivatives of pyrrolidine-based compounds and tested their antitumor efficacy against human cancer cell lines. One derivative demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, highlighting the potential of this class of compounds in cancer therapy .
Study 2: Enzyme Inhibition
Another investigation focused on the urease inhibitory activity of synthesized urea derivatives. The study reported that certain compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM, indicating strong inhibitory potential compared to conventional urease inhibitors .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the pyrrolidinone ring via cyclization of precursors (e.g., γ-lactam formation under acidic/basic conditions).
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Formation of the urea linkage by reacting an isocyanate derivative with the amine-functionalized pyrrolidinone intermediate under anhydrous conditions . Key challenges include maintaining stereochemical control during cyclization and optimizing reaction temperatures to prevent urea decomposition.
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- NMR Spectroscopy : For confirming proton and carbon environments, particularly the urea NH signals (~6.5–8.0 ppm) and pyrrolidinone carbonyl groups (~170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety). SHELX programs (e.g., SHELXL) are widely used for refinement .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields and stereochemical fidelity be optimized during synthesis?
- Catalyst Selection : Use chiral catalysts (e.g., organocatalysts or metal complexes) to enhance enantiomeric excess in pyrrolidinone formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve urea coupling efficiency.
- Purification Strategies : Gradient column chromatography or recrystallization minimizes byproducts. Evidence from analogs suggests silica gel with ethyl acetate/hexane (3:7) effectively isolates the urea derivative .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
Discrepancies often arise from:
- Solubility Issues : Use co-solvents (e.g., DMSO-PBS mixtures) or nanoformulations to improve bioavailability.
- Metabolic Instability : Conduct stability assays in liver microsomes to identify degradation pathways.
- Off-Target Effects : Employ orthogonal assays (e.g., kinase profiling or proteome-wide screens) to validate specificity. Structural analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) can isolate target interactions .
Q. What computational methods predict molecular interactions and binding modes?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with putative targets (e.g., enzymes or receptors). Use X-ray crystallographic data (if available) to validate docking poses .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time, focusing on urea-hydrogen bonding networks.
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity trends .
Q. What protocols ensure reproducibility in biological assays?
- Standardized Cell Lines : Use authenticated lines (e.g., HEK293 or HeLa) with consistent passage numbers.
- Dose-Response Curves : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements.
- Data Normalization : Express results relative to housekeeping genes (qPCR) or total protein content (Bradford assay).
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance, with p < 0.05 .
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated or alkylated analogs to modulate lipophilicity.
- Urea Linkage Modifications : Test thiourea or carbamate derivatives to enhance metabolic stability.
- Pyrrolidinone Optimization : Introduce sp³-hybridized carbons or fluorination to restrict conformational flexibility. SAR data from related compounds suggest methoxy groups enhance binding to aromatic residues in enzyme active sites .
Data Contradiction Analysis
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration differences). Use standardized protocols (e.g., Eurofins KinaseProfiler) and validate with cellular thermal shift assays (CETSA) .
- Mitigation : Cross-reference crystallographic data (e.g., protein-ligand co-structures) with computational predictions to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
